![molecular formula C10H12N4O B1372736 2-azido-N-(3,4-dimethylphenyl)acetamide CAS No. 1160748-28-6](/img/structure/B1372736.png)
2-azido-N-(3,4-dimethylphenyl)acetamide
Overview
Description
“2-azido-N-(3,4-dimethylphenyl)acetamide” is a chemical compound with the formula C₁₀H₁₂N₄O . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of “2-azido-N-(3,4-dimethylphenyl)acetamide” consists of 10 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . For a more detailed analysis, you may refer to the resources provided by PubChem and NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The molecular weight of “2-azido-N-(3,4-dimethylphenyl)acetamide” is 236.23 g/mol . It has a complexity of 304 and a topological polar surface area of 61.9 Ų . For more detailed physical and chemical properties, you may refer to the resources provided by PubChem .Scientific Research Applications
Crystal Structure Analysis
- KR-25003 Study : The crystal structure of a related compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, was analyzed. This study helped understand the conformation of vanilloid, amide, and dimethylphenyl groups, providing insights into the structural aspects of similar compounds (Park, Lee, Kim, & Park, 1995).
Synthesis and Biological Activity
- Azido Analogues for Photoaffinity Labeling : Research on the synthesis of azido analogues of certain compounds for photoaffinity labeling of proteins was conducted. This is significant for identifying molecular targets in drug development (Palmer et al., 2007).
Molecular Structure and Interaction
- Molecular Structure Analysis : A study focused on 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide revealed specific molecular conformations and intermolecular hydrogen bonding, which is crucial for understanding molecular interactions in similar chemical structures (Gowda, Foro, Svoboda, & Fuess, 2009).
Pharmacological Studies
- Effects on Learning and Memory : A compound similar to 2-azido-N-(3,4-dimethylphenyl)acetamide, named DM-9384, was studied for its effects on learning and memory in rats, indicating potential cognitive enhancement applications (Sakurai et al., 1989).
Chemical and Electronic Properties
- Molecular and Electronic Studies : Analysis of a related compound, 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide (DEAL), included understanding its molecular, electronic, and pharmacokinetic behavior. This kind of study helps in predicting the bioactivity and stability of similar compounds (Anban, Pradhan, & James, 2017).
Synthesis and Chemical Reactions
- Synthesis and Heck Cyclization : Research into the synthesis and cyclization of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, closely related to 2-azido-N-(3,4-dimethylphenyl)acetamide, provides insights into chemical reactions and synthesis techniques relevant to similar compounds (Skladchikov, Suponitskii, & Gataullin, 2013).
Safety and Hazards
properties
IUPAC Name |
2-azido-N-(3,4-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-3-4-9(5-8(7)2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALJBDMVAGSXEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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